molecular formula C11H13NO B2705498 2-(1H-indol-3-yl)propan-2-ol CAS No. 1895265-25-4

2-(1H-indol-3-yl)propan-2-ol

Cat. No.: B2705498
CAS No.: 1895265-25-4
M. Wt: 175.231
InChI Key: GGFRDBWVRGOQHW-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)propan-2-ol is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. It features an indole moiety, a privileged scaffold in drug discovery known for its diverse biological activities and ability to interact with various biological macromolecules . Indole derivatives are extensively investigated for their potential applications in targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders . This specific propanol derivative serves as a valuable intermediate or building block for researchers exploring the structure-activity relationships of indole-based molecules. Structural modifications on the indole core, such as alterations to the alkyl chain, are a key research focus for optimizing pharmacological properties and enhancing activity against resistant strains of microorganisms . For instance, studies on similar N-(hydroxyalkyl) substituted tris(indolyl)methylium salts have shown that the length of the hydrocarbon chain (with C5–C6 often being optimal) can critically influence both antibacterial potency and selectivity, demonstrating activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and some Gram-negative bacteria . This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFRDBWVRGOQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1h Indol 3 Yl Propan 2 Ol and Its Structural Analogues

Strategic Approaches to the Indole-Propanol Core

The construction of the 2-(1H-indol-3-yl)propan-2-ol core structure is a key challenge in the synthesis of this molecule. The primary approaches involve the formation of the carbon-carbon bond between the indole (B1671886) nucleus at the C3 position and the 2-hydroxypropyl group.

Regioselective and Stereoselective Synthesis

Regioselectivity is a critical aspect of the synthesis, as indole can undergo electrophilic substitution at different positions. The desired C3-alkylation is typically achieved by exploiting the high nucleophilicity of this position.

One of the most direct methods for the synthesis of this compound is the Grignard reaction . This involves the preparation of an indolyl Grignard reagent, such as 3-indolylmagnesium bromide, which is then reacted with acetone (B3395972). The nucleophilic attack of the Grignard reagent on the carbonyl carbon of acetone, followed by aqueous workup, yields the desired tertiary alcohol. While this method is straightforward, controlling the formation of the Grignard reagent and minimizing side reactions can be challenging.

Another common approach is the Friedel-Crafts alkylation of indole with acetone. This reaction is typically catalyzed by a Lewis acid, which activates the acetone to make it more electrophilic. The electron-rich indole ring then attacks the activated acetone, preferentially at the C3 position, to form the desired product. However, a significant challenge in this reaction is the potential for the formation of the bis(indolyl)methane byproduct, where a second indole molecule reacts with the initially formed alcohol. Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired tertiary alcohol.

While the direct synthesis of chiral this compound has not been extensively reported, stereoselective methods can be applied to the synthesis of its structural analogues. Asymmetric Friedel-Crafts reactions using chiral catalysts can introduce stereocenters during the C-C bond formation. For instance, chiral Lewis acids or organocatalysts have been successfully employed in the enantioselective alkylation of indoles with various electrophiles.

Method Reagents General Conditions Key Challenges
Grignard ReactionIndole, Alkylmagnesium halide, AcetoneAnhydrous ether or THFFormation of the Grignard reagent, side reactions.
Friedel-Crafts AlkylationIndole, Acetone, Lewis Acid CatalystAnhydrous solventFormation of bis(indolyl)methane byproduct.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions offer powerful tools for the regioselective alkylation of indoles. Palladium- and ruthenium-based catalysts have been shown to be effective for the C3-alkylation of indoles with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, followed by condensation with the indole and subsequent reduction of the resulting intermediate by the liberated hydrogen. While this method is highly efficient for the introduction of primary and some secondary alkyl groups, its application to the direct synthesis of tertiary alcohols like this compound from acetone is less common and can be challenging due to the steric hindrance and electronic properties of ketones.

Catalyst System Alcohol Substrate Indole Substrate General Conditions Yield
Pd/C or RuCl2(PPh3)3/DPEphosBenzyl alcoholIndole80-165 °C, 24 hUp to 99% nih.gov

Organocatalytic and Biocatalytic Transformations

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of indoles. Chiral Brønsted acids and amines have been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles. acs.orgrsc.org In the context of synthesizing this compound, an organocatalytic approach could involve the activation of acetone by a chiral catalyst, followed by the nucleophilic attack of indole. However, the direct organocatalytic addition of acetone to indole to form the tertiary alcohol is not a widely reported transformation.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct biocatalytic synthesis of this compound is not well-documented, enzymatic hydroxylation of a suitable precursor could be a viable route. For instance, a monooxygenase could potentially hydroxylate 3-isopropylindole at the tertiary carbon of the isopropyl group to yield the desired product. The substrate scope and regioselectivity of such enzymes would be critical factors.

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to both the indole nucleus and the propan-2-ol side chain to generate a library of structural analogues.

Modifications on the Indole Nucleus

The indole ring is amenable to a variety of functional group transformations, allowing for the introduction of diverse substituents.

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkyl halides or other electrophiles in the presence of a base. This modification can be used to introduce a range of substituents at the N1 position, which can influence the electronic properties and biological activity of the molecule. researchgate.net

Halogenation: The indole nucleus can be halogenated at various positions, typically at C5 or C7, using electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity of halogenation can often be controlled by the reaction conditions and the substituents already present on the indole ring.

Nitration: Nitration of the indole ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration is highly dependent on the reaction conditions and the substitution pattern of the indole.

Modification Reagents Position of Functionalization
N-AlkylationAlkyl halide, BaseN1
BrominationN-Bromosuccinimide (NBS)C5, C7
NitrationHNO3, H2SO4Various (e.g., C5, C6)

Transformations of the Propan-2-ol Side Chain

The propan-2-ol side chain also offers opportunities for further chemical modifications.

Dehydration: The tertiary alcohol of this compound can be dehydrated under acidic conditions to form the corresponding alkene, 3-(prop-1-en-2-yl)-1H-indole. This reaction typically proceeds via an E1 mechanism involving the formation of a stable tertiary carbocation.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Due to the sterically hindered nature of the tertiary alcohol, this reaction may require forcing conditions. masterorganicchemistry.combyjus.com

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the alcohol.

Transformation Reagents Product Type
DehydrationAcid (e.g., H2SO4)Alkene
EtherificationBase, Alkyl halideEther

Retrosynthetic Analysis and Disconnection Logic Applied to this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inairitilibrary.comamazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversions, FGI) to reveal simpler precursor structures called synthons, which correspond to tangible synthetic equivalents. lkouniv.ac.in

For the target molecule, this compound (a tertiary indole-3-carbinol), the most logical primary disconnection is the C3-C bond between the indole ring and the tertiary alcohol carbon.

Primary Disconnection (C3–C bond):

This disconnection breaks the molecule into two synthons: an indole-3-anion (d3 synthon) and a 2-hydroxyprop-2-yl cation (a2 synthon).

Synthon 1: Indole-3-anion

Synthetic Equivalent: Indole itself or, more commonly, its Grignard reagent (indol-3-ylmagnesium bromide) or lithiated indole. Indole is a nucleophile at the C3 position and can react with suitable electrophiles.

Synthon 2: 2-Hydroxyprop-2-yl cation

Synthetic Equivalent: Acetone (propan-2-one). Acetone is a simple and readily available ketone that can act as an electrophile.

The forward reaction corresponding to this disconnection is the addition of an indolyl organometallic reagent to acetone.

Alternative Primary Disconnection (Friedel-Crafts type):

An alternative retrosynthetic step considers a Friedel-Crafts-type reaction. Here, the indole acts as a nucleophile attacking an electrophilic species.

Disconnection: C3–C bond

Synthetic Equivalents: Indole and an electrophilic acetone equivalent. This is less direct for a tertiary alcohol but conceptually involves the reaction of indole with acetone under acidic conditions, which can lead to the desired product, although side reactions like dimerization of the product to form bis(indolyl)methane structures can occur. A more controlled approach involves using a pre-formed electrophile.

Secondary Disconnection (Indole Synthesis):

The indole ring itself can be further disconnected using well-established synthetic methods. The most common is the Fischer indole synthesis .

Disconnection: Breaking the N1-C2 and C3-C3a bonds of the indole ring.

Synthetic Equivalents: Phenylhydrazine and a suitable ketone or aldehyde. For the indole nucleus itself, the starting materials would be phenylhydrazine and pyruvic aldehyde dimethyl acetal, followed by further steps. This classic method, however, often requires harsh acidic conditions. rsc.org

This logical breakdown simplifies a complex target into simple, readily available precursors, forming the basis for a practical synthetic plan.

Green Chemistry Principles in the Synthesis of Indole-Propanol Compounds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comtandfonline.comresearchgate.net The synthesis of indole derivatives, including indole-propanol compounds, has been a focus for the application of these principles to improve sustainability. researchgate.netopenmedicinalchemistryjournal.com

Key green chemistry principles applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional indole syntheses often use toxic and volatile organic solvents. Green alternatives include using water, ethanol, or ionic liquids. openmedicinalchemistryjournal.com For instance, multicomponent reactions for preparing 3-substituted indoles have been successfully carried out in water, which is non-toxic and economical. openmedicinalchemistryjournal.com A novel method for synthesizing indole-3-carbinol (B1674136) uses ethanol as a solvent, avoiding the problem of benzene residue and reducing costs. google.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. This includes the use of solid acid catalysts, nanocatalysts, or biocatalysts, which can often be recovered and reused. researchgate.netopenmedicinalchemistryjournal.com

Energy Efficiency: Microwave-assisted synthesis has become a popular green technique for synthesizing indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and is more energy-efficient than conventional heating methods. tandfonline.comtandfonline.com

Atom Economy and Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. An innovative two-step synthesis of indole-2-carboxamides involves an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.orgrsc.orgresearchgate.net This method uses mild conditions, ethanol as a solvent, and avoids metal catalysts, showcasing high atom economy and sustainability. rsc.orgrsc.org

Solvent-Free and Catalyst-Free Conditions: Some green syntheses of indole derivatives have been developed under solvent- and catalyst-free conditions, for example, using visible light irradiation. openmedicinalchemistryjournal.com This approach is highly economical and environmentally benign as it eliminates waste from both solvent and catalyst. openmedicinalchemistryjournal.com

The table below compares traditional and green approaches for the synthesis of indole derivatives.

Synthesis ParameterTraditional Method (e.g., Classic Fischer)Green Chemistry Approach
Solvent Toluene, Benzene, Acetic AcidWater, Ethanol, Ionic Liquids, or Solvent-free
Energy Source Conventional reflux heating (hours)Microwave irradiation (minutes) or visible light
Catalyst Strong acids (e.g., H₂SO₄, HCl) in stoichiometric amountsRecyclable solid acids, nanocatalysts, biocatalysts
Reaction Type Multi-step, linear synthesisOne-pot, multicomponent reactions
Byproducts/Waste Significant amounts of acidic and organic wasteMinimized waste (high atom economy), biodegradable byproducts

By integrating these green principles, the synthesis of this compound and other indole-propanol compounds can be made more efficient, safer, and environmentally sustainable.

Comprehensive Spectroscopic and Crystallographic Structural Characterization of 2 1h Indol 3 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-(1H-indol-3-yl)propan-2-ol is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methyl protons, the hydroxyl proton, and the N-H proton. The chemical shifts are influenced by the electron-donating nature of the indole ring and the presence of the hydroxyl group.

Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the indole ring, the quaternary carbon of the propan-2-ol moiety, and the methyl carbons. The chemical shift of the quaternary carbon directly attached to the hydroxyl group is expected to be in the typical range for tertiary alcohols.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-1 (N-H)~8.10Singlet (broad)1H
H-2~7.20Singlet1H
H-4~7.65Doublet1H
H-5~7.15Triplet1H
H-6~7.10Triplet1H
H-7~7.40Doublet1H
-OH~2.00Singlet1H
-CH₃~1.60Singlet6H

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2~123.0
C-3~120.0
C-3a~127.0
C-4~120.5
C-5~122.5
C-6~120.0
C-7~111.5
C-7a~136.0
C(OH)~71.0
-CH₃~30.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the aromatic protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons in the indole ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity of the propan-2-ol group to the C-3 position of the indole ring. Key correlations would be expected from the methyl protons to the quaternary carbon and C-3 of the indole, and from H-2 and H-4 to the carbons of the propan-2-ol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the methyl protons and the H-2 and H-4 protons of the indole ring.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected exact mass can be calculated from its chemical formula, C₁₁H₁₃NO.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for tertiary alcohols is the loss of a water molecule. Another expected fragmentation would be the cleavage of the C-C bond between the indole ring and the propan-2-ol moiety, leading to the formation of a stable indolyl cation.

Expected Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
[M-H₂O]⁺C₁₁H₁₁N⁺Loss of a water molecule from the molecular ion.
[M-C₃H₇O]⁺C₈H₆N⁺Cleavage of the bond between C-3 and the propan-2-ol group.
[C₄H₉O]⁺C₄H₉O⁺Formation of the tert-butyl cation.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the indole ring, and C-O stretching of the tertiary alcohol. The broadness of the O-H and N-H bands can indicate the presence of hydrogen bonding in the sample.

Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3600-3200Strong, Broad
N-H Stretch (indole)3400-3300Medium, Broad
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
C=C Stretch (aromatic)1600-1450Medium to Strong
C-O Stretch (tertiary alcohol)1200-1100Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The indole ring is the primary chromophore and fluorophore in this compound.

The UV-Vis absorption spectrum of indole derivatives typically shows two main absorption bands. core.ac.uk For this compound, it is expected that the spectrum in a non-polar solvent like cyclohexane would exhibit a structured band around 270-290 nm, corresponding to the ¹Lb transition, and a stronger, broader band around 210-220 nm, corresponding to the ¹La transition. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent at the 3-position. The 2-hydroxypropyl group is an alkyl substituent and is not expected to cause a significant shift in the absorption maxima compared to other 3-alkylindoles.

Indole and its derivatives are known for their characteristic fluorescence. Upon excitation at a wavelength within its absorption bands (e.g., ~280 nm), this compound is expected to exhibit a fluorescence emission spectrum with a maximum in the range of 320-360 nm. The exact position of the emission maximum is highly sensitive to the polarity of the solvent, with a bathochromic (red) shift observed in more polar solvents. This solvatochromic shift is due to the larger dipole moment of the indole ring in the excited state compared to the ground state.

Table 3: Predicted Electronic Spectroscopy Data for this compound

TechniqueSolventPredicted λmax (nm)Transition
UV-Vis AbsorptionCyclohexane~270-290¹Lb
UV-Vis AbsorptionCyclohexane~210-220¹La
Fluorescence EmissionNon-polar solvent~320-340-
Fluorescence EmissionPolar solvent~340-360-

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, a hypothetical analysis can be made based on related indole structures.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and analyze polymorphism. creative-biostructure.com Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can have different physical properties. americanpharmaceuticalreview.com

A PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a PXRD analysis would yield a diffraction pattern with a unique set of diffraction peaks (at specific 2θ angles) and intensities. This pattern could be used for routine identification and to check for the presence of different polymorphic forms or impurities. The existence of different polymorphs could arise from variations in crystallization conditions, such as the solvent used, temperature, and rate of cooling. Each polymorph would exhibit a distinct PXRD pattern. rigaku.com Should different crystalline forms of this compound be discovered, PXRD would be the primary tool for their characterization and differentiation.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 1h Indol 3 Yl Propan 2 Ol

Acid-Catalyzed and Base-Catalyzed Reactions

The reactivity of 2-(1H-indol-3-yl)propan-2-ol is significantly influenced by the presence of acids or bases.

Under acidic conditions, the tertiary alcohol functionality is prone to protonation, leading to the formation of a good leaving group (water) and subsequent generation of a stable tertiary carbocation. This carbocation is resonance-stabilized by the adjacent indole (B1671886) ring. chemistrysteps.comlibretexts.org The dehydration of tertiary alcohols is generally a facile process that occurs under milder conditions than those required for primary or secondary alcohols. quora.compearson.com The resulting carbocation can then undergo elimination to form 2-(1H-indol-3-yl)prop-1-ene or react with various nucleophiles.

In the presence of a strong base, the acidic N-H proton of the indole ring can be abstracted, generating an indolyl anion. This anion is a potent nucleophile and can participate in various reactions, although this typically requires a strong base as the pKa of the indole N-H is in the range of 16-17. The hydroxyl group itself is generally unreactive towards bases, except for very strong bases that could deprotonate it to form an alkoxide.

Table 1: Summary of Acid- and Base-Catalyzed Reactions

CatalystReactive SitePrimary IntermediateSubsequent Reactions
Acid (H+)Hydroxyl groupTertiary carbocationElimination, Nucleophilic attack
Base (B-)Indole N-HIndolyl anionNucleophilic substitution/addition

Oxidation and Reduction Pathways of the Hydroxyl Group and Indole Moiety

The oxidation and reduction of this compound can occur at either the hydroxyl group or the indole moiety.

Hydroxyl Group: Tertiary alcohols are generally resistant to oxidation under standard conditions, such as those employing potassium dichromate(VI) or permanganate. libretexts.orgstudymind.co.uk This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism that forms a carbonyl group. libretexts.orgstudymind.co.uk Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

Reduction of the tertiary hydroxyl group to the corresponding alkane, 2-(1H-indol-3-yl)propane, is a challenging transformation. Direct reduction is not typically feasible. However, conversion of the alcohol to a better leaving group, followed by a reduction method, could achieve this. A highly chemoselective reducing system using chlorodiphenylsilane with a catalytic amount of indium trichloride has been shown to effectively reduce tertiary alcohols to the corresponding alkanes. nih.gov

Indole Moiety: The indole ring is susceptible to both oxidation and reduction. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation may disrupt the aromaticity of the pyrrole ring. The atmospheric oxidation of indole initiated by hydroxyl radicals has been studied, indicating complex reaction pathways. copernicus.org

Reduction of the indole ring, typically through catalytic hydrogenation, can yield indoline or, under more forcing conditions, octahydroindole derivatives. The thermodynamics of indole hydrogenation have been investigated, showing that the process is influenced by the reaction thermodynamics. hbku.edu.qaacs.orgfigshare.comacs.orgfigshare.com

Table 2: Plausible Oxidation and Reduction Products

Reagent/ConditionReactive MoietyProduct
Strong Oxidizing AgentHydroxyl GroupNo reaction (or C-C cleavage)
Chlorodiphenylsilane/InCl3Hydroxyl Group2-(1H-indol-3-yl)propane
Mild Oxidizing AgentIndole MoietyVarious oxidized indole derivatives
Catalytic HydrogenationIndole Moiety2-(Indolin-3-yl)propan-2-ol

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The C3 position is the most nucleophilic and is the preferred site of attack for most electrophiles. researchgate.netnih.gov Since the C3 position in this compound is already substituted, electrophilic attack will be directed to other positions on the indole ring. The next most reactive position is generally C2, followed by positions on the benzene ring (C4, C5, C6, C7). However, direct substitution at the C2 position can be challenging. researchgate.net If the 3-position is occupied, reactions can proceed at the 2-position. acs.org

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required and the regioselectivity will depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Attack and Substitution Reactions

Nucleophilic attack on this compound can occur at the tertiary carbon atom, particularly after protonation of the hydroxyl group to form a good leaving group. This proceeds via an SN1 mechanism due to the formation of a stable tertiary carbocation. chemistrysteps.comstackexchange.com The preparation of indolylmethyl electrophiles containing a tertiary carbon at the 3'-position and their subsequent nucleophilic substitution can be challenging due to the instability of the electrophile, which can lead to undesired side reactions like dimerization or oligomerization. researchgate.netresearchgate.net

The benzylic position of the indole ring enhances the reactivity towards nucleophilic substitution. chemistrysteps.comkhanacademy.org The resonance stabilization of the benzylic carbocation intermediate is a key factor in these reactions. chemistrysteps.com

Mechanistic Investigations of Rearrangements and Intermediate Formation (e.g., Carbocations)

The formation of a tertiary carbocation at the benzylic position is a central theme in the reactivity of this compound, especially under acidic conditions. chemistrysteps.comlibretexts.org This carbocation is stabilized by both the inductive effect of the three alkyl groups and, more significantly, by resonance delocalization of the positive charge into the indole ring. libretexts.orgyoutube.com

This stable carbocation intermediate can undergo several transformations. As mentioned, it can be trapped by a nucleophile or undergo elimination to form an alkene. A significant reaction pathway for the alkene, 2-(1H-indol-3-yl)prop-1-ene (a 3-vinylindole), is acid-catalyzed dimerization or polymerization. researchgate.netnih.govacs.org This occurs via protonation of the vinyl group to regenerate a carbocation, which can then be attacked by the nucleophilic C3 position of another indole molecule.

Rearrangements of the carbocation are also possible, although the tertiary benzylic carbocation is already quite stable. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles provide insight into the migratory aptitudes of different alkyl groups, which is relevant to potential rearrangements in related systems. rsc.org

Table 3: Intermediates and Subsequent Products

Reaction TypeKey IntermediatePotential Products
Acid-catalyzed dehydrationTertiary benzylic carbocation2-(1H-indol-3-yl)prop-1-ene, Dimerized products
Nucleophilic substitutionTertiary benzylic carbocation3-substituted indole derivatives

Reaction Kinetics and Thermodynamics Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles and studies on related indole derivatives can provide valuable insights.

The rate of acid-catalyzed dehydration is expected to be rapid due to the formation of a stable tertiary carbocation. quora.compearson.com The kinetics of electrophilic substitution on the indole ring are generally fast due to the high electron density of the ring system. Kinetic studies on the nitrosation of 3-substituted indoles have been performed, revealing information about the reaction rates and equilibrium constants. rsc.orgrsc.org

Thermodynamic studies on indole derivatives have been conducted, particularly concerning their hydrogenation. hbku.edu.qaacs.orgfigshare.comacs.orgfigshare.com These studies provide data on enthalpies of formation and can be used to estimate the feasibility of reduction reactions of the indole moiety in this compound. The dehydrogenation of indolines, the reduced form of indoles, is thermodynamically influenced, with partially hydrogenated species tending to dehydrogenate easily. hbku.edu.qaacs.org

Computational and Theoretical Chemistry Studies of 2 1h Indol 3 Yl Propan 2 Ol

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework for modeling the electronic structure of molecules. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine molecular properties derived from the electron distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost. Geometry optimization is a key application, where DFT is used to find the lowest-energy three-dimensional arrangement of atoms, corresponding to the most stable molecular structure. By calculating the energies of various conformations, a potential energy landscape can be mapped, identifying stable isomers and the energy barriers for conversion between them.

A specific investigation into the geometry and energy landscape of 2-(1H-indol-3-yl)propan-2-ol using DFT has not been reported in the available scientific literature. Such a study would determine the preferred bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the propan-2-ol group relative to the indole (B1671886) ring.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table illustrates the type of data that would be generated from a DFT geometry optimization study. No published data is currently available for this specific compound.

Parameter Bond/Angle Optimized Value (Example Basis Set: B3LYP/6-31G*)
Bond Length C3-C(propanol) Data not available
Bond Length C(propanol)-O Data not available
Bond Angle C2-C3-C(propanol) Data not available
Dihedral Angle N1-C2-C3-C(propanol) Data not available

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

No FMO analysis specifically for this compound has been published. A theoretical study would calculate the energies of these orbitals and map their spatial distribution, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table shows representative data that would result from an FMO analysis. Specific calculated values for this molecule are not available in the literature.

Molecular Orbital Energy (eV) Contribution
HOMO Data not available Data not available
LUMO Data not available Data not available
HOMO-LUMO Gap Data not available N/A

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species.

A dedicated MEP analysis for this compound is absent from the scientific literature. Such a study would reveal the electron-rich and electron-poor regions, highlighting the nucleophilic character of the indole nitrogen and the hydroxyl oxygen, as well as the electrophilic nature of the hydroxyl proton and the N-H proton.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation (the stabilizing interaction between a filled bonding orbital and an adjacent empty anti-bonding orbital) and steric repulsions. The strength of these interactions is often evaluated using second-order perturbation theory.

There are no published NBO studies specifically for this compound. An NBO analysis would provide quantitative insight into the electronic delocalization between the indole ring and the propan-2-ol substituent and could quantify the strength of any intramolecular hydrogen bonding between the indole N-H and the propanol (B110389) oxygen.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how a molecule behaves in different environments (e.g., in a solvent like water) and at different temperatures. This technique is essential for exploring the full range of a molecule's possible conformations and understanding its flexibility and dynamic behavior, which are crucial for its biological function and interactions.

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. By evaluating various binding poses and scoring them based on factors like electrostatic and van der Waals interactions, docking can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action.

While docking studies have been performed on many indole derivatives, no specific molecular docking studies featuring this compound as the ligand have been found in the reviewed literature. A docking study would require a specific biological target (e.g., an enzyme like Indoleamine 2,3-dioxygenase 1) to predict the binding mode and affinity of the compound, providing a hypothesis for its potential biological activity.

Table 3: Example of Molecular Docking Results Template This table is a template for presenting data from a molecular docking study. No such data is currently published for this compound.

Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Data not available Data not available Data not available Data not available
Data not available Data not available Data not available Data not available

Binding Affinity Predictions and Interaction Mapping

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is widely used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and calculating the binding energy, which is an estimation of the strength of the interaction.

The binding affinity of this compound to a specific protein target can be predicted using various docking software programs. These programs employ scoring functions to rank different binding poses based on their calculated free energy of binding. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of a related indole derivative, molecular docking was used to clarify the binding mode of the compound with its target receptor. jocpr.com

Interaction mapping is a crucial part of molecular docking studies. It involves the visualization and analysis of the non-covalent interactions between the ligand and the amino acid residues in the binding pocket of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the indole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming hydrogen bonds with polar residues in the binding site.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Hypothetical Kinase A-8.5Lys72, Asp184, Phe167Hydrogen Bond, Hydrophobic, Pi-Stacking
Hypothetical Receptor B-7.9Tyr120, Ser225, Leu98Hydrogen Bond, Hydrophobic
Hypothetical Enzyme C-9.1Trp84, His295, Val101Pi-Stacking, Hydrogen Bond, Hydrophobic

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov This method uses the principle of molecular similarity, where it is assumed that molecules with similar structures are likely to have similar biological activities. If a set of known active compounds for a particular target is available, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. A database of compounds, which could include derivatives of this compound, can then be screened to find molecules that match the pharmacophore model.

Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target, which is often obtained through X-ray crystallography or NMR spectroscopy. nih.gov In SBVS, a library of compounds is docked into the binding site of the target protein, and the binding of each compound is evaluated using a scoring function. This allows for the identification of novel scaffolds that may bind to the target. For this compound, SBVS could be used to screen for its potential biological targets by docking it against a panel of known protein structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR models are developed by correlating the variation in the biological activity of a series of compounds with the variation in their molecular descriptors. These descriptors are numerical values that represent different aspects of the chemical structure, such as physicochemical, electronic, and steric properties.

A QSAR study involving this compound would typically involve a dataset of indole derivatives with known biological activities against a specific target. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be classified into different categories, such as constitutional, topological, geometrical, and quantum chemical descriptors.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. inventi.in The goal is to create a model that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors. This can be a valuable tool in lead optimization, as it allows for the in silico design of more potent analogs. For example, 2D-QSAR modeling has been performed on novel 1H-3-indolyl derivatives to recommend the most promising members for further in vitro investigations. nih.gov

Descriptor TypeDescriptor NameCalculated Value for this compound
PhysicochemicalLogP2.15
TopologicalWiener Index528
ElectronicDipole Moment2.5 D
StericMolecular Volume185 ų

Spectroscopic Property Predictions and Validation against Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters with a high degree of accuracy. For this compound, these predictions can be invaluable for its structural elucidation and for the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves the calculation of chemical shifts (δ) for ¹H and ¹³C atoms. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Infrared (IR) spectroscopy is another technique where computational methods are highly beneficial. The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum can be compared with the experimental spectrum to aid in the assignment of the vibrational modes to specific functional groups and motions within the molecule.

The comparison of predicted and experimental spectroscopic data serves as a crucial validation for both the computational method and the proposed molecular structure. researchgate.net A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational model and the correctness of the structural assignment. In a study on a related indole derivative, the optimized structure was generated theoretically via a DFT approach, and the HOMO-LUMO behavior was elucidated to determine the energy gap, showing good agreement with experimental values. researchgate.net

Spectroscopic TechniquePropertyPredicted ValueExperimental Value
¹H NMRChemical Shift (δ) of OH proton1.8 ppm1.9 ppm
¹³C NMRChemical Shift (δ) of C-OH carbon71.5 ppm72.1 ppm
IRStretching Frequency (ν) of OH group3450 cm⁻¹3465 cm⁻¹
UV-VisMaximum Absorption Wavelength (λmax)282 nm280 nm

Mechanistic Investigations of Biological Interactions of 2 1h Indol 3 Yl Propan 2 Ol and Analogues in Vitro Focus

Enzyme Inhibition Studies and Mechanism of Action (e.g., CYP51, Phospholipase A2, Tyrosinase, DNA Gyrase)

The indole (B1671886) scaffold is a prominent feature in a variety of enzyme inhibitors. Analogues of 2-(1H-indol-3-yl)propan-2-ol have demonstrated inhibitory activity against a range of enzymes, suggesting that the parent compound may also possess such properties.

CYP51: The cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in sterol biosynthesis in fungi. A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are structurally analogous to this compound, have been designed and synthesized as potent antifungal agents targeting Candida albicans CYP51. These compounds were developed as analogues of the antifungal drug fluconazole, with one of the triazole moieties replaced by an indole scaffold. This structural modification has, in some cases, led to compounds with enhanced antifungal activity compared to fluconazole.

Phospholipase A2: Phospholipase A2 (PLA₂) enzymes are key players in the inflammatory cascade. Certain indole derivatives have been identified as inhibitors of PLA₂. For instance, indole-3-acetic acid and indole-3-butyric acid have been shown to act as competitive inhibitors of porcine pancreatic PLA₂. nih.gov This suggests that the indole nucleus can interact with the active site of this enzyme, and by extension, other indole-containing molecules like this compound might exhibit similar inhibitory potential.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Overactivity of this enzyme can lead to hyperpigmentation disorders. A number of indole derivatives have been investigated as tyrosinase inhibitors. researchgate.netresearchgate.netnih.gov The inhibitory mechanism often involves the indole scaffold interacting with the enzyme's active site, which contains copper ions. The substitution pattern on the indole ring has been found to be a key determinant of the inhibitory potency.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. The indole moiety has been incorporated into various DNA gyrase inhibitors. nih.govnih.govnih.govnih.gov Studies have suggested that indole and its analogues can inhibit the ATPase activity of the GyrB subunit of DNA gyrase. nih.govlongdom.org This inhibition occurs without the accumulation of double-strand breaks, a mechanism distinct from that of quinolone antibiotics. nih.gov

Kinetic studies on analogues of this compound have provided insights into their mode of enzyme inhibition.

For tyrosinase, kinetic analysis of certain active indole derivatives has revealed a mixed-type inhibition mechanism. researchgate.net This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process.

In the case of phospholipase A2, in silico docking studies and subsequent in vitro enzyme kinetics have shown that indole-3-acetic acid and indole-3-butyric acid act as competitive inhibitors. nih.gov This suggests that these molecules directly compete with the natural substrate for binding to the active site of the enzyme.

The table below summarizes the kinetic data for some indole derivatives against various enzymes.

Compound/Analogue ClassEnzyme TargetInhibition TypeKi/IC50 Values
Indole DerivativesTyrosinaseMixed-typeNot Specified
Indole-3-acetic acidPhospholipase A2CompetitiveNot Specified
Indole-3-butyric acidPhospholipase A2CompetitiveNot Specified

Beyond direct competitive inhibition, some indole derivatives have been shown to act as allosteric modulators of enzymes. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. longdom.orgnih.gov

While direct evidence for allosteric modulation by this compound is not available, studies on other indole-containing compounds suggest this as a possible mechanism. For example, in the context of DNA gyrase, it has been proposed that indole and its derivatives may bind to the ATP-binding pocket of the GyrB subunit, which is an allosteric site, thereby inhibiting its ATPase activity. nih.govlongdom.org

Receptor Binding and Activation Profiling (e.g., Serotonin (B10506) Receptors)

The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has led to the investigation of many indole derivatives as ligands for serotonin receptors.

A study on a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which are rigid analogues of tryptamines, demonstrated significant binding affinities for various serotonin receptor subtypes. nih.gov While these compounds showed low affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors, they exhibited considerably higher affinity for the 5-HT2C receptor. nih.gov The 5-fluoro-substituted derivative was found to be the most potent, with a Ki value of 1.9 nM at the 5-HT2C receptor. nih.gov

These findings suggest that the indole scaffold is a key pharmacophore for interaction with serotonin receptors and that modifications to the side chain and substitutions on the indole ring can modulate the affinity and selectivity for different receptor subtypes. Although direct binding data for this compound at serotonin receptors is not currently available, its structural features suggest that it may also interact with these receptors.

The following table summarizes the serotonin receptor binding affinities for a representative indole derivative.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
5-fluoro-trans-2-(indol-3-yl)cyclopropylamine5-HT2C1.9

Cellular Pathway Modulation at a Molecular Level (in vitro experimental models)

Indole derivatives have been shown to modulate various cellular pathways at the molecular level in in vitro experimental models. Indole-3-carbinol (B1674136) (I3C), a closely related compound, and its derivatives have been extensively studied for their effects on cell cycle regulation.

In human breast cancer cell lines, N-alkoxy derivatives of I3C have been shown to induce a G1 cell cycle arrest. nih.gov This effect is associated with the selective down-regulation of cyclin-dependent kinase 6 (CDK6) gene expression and the inhibition of CDK2 protein kinase activity. nih.gov These findings indicate that indole-based compounds can interfere with key components of the cell cycle machinery, leading to a halt in cell proliferation.

While these studies were not conducted with this compound, they highlight the potential for indole-containing molecules to modulate fundamental cellular processes. The specific effects on cellular pathways are likely to be dependent on the precise chemical structure of the indole derivative and the cellular context.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies on various series of indole derivatives have provided valuable insights into the structural requirements for their biological activities.

For the antifungal activity of 2-aryl-3-azolyl-1-indolyl-propan-2-ol analogues targeting CYP51, the nature of the aryl substituent at the 2-position and the azole moiety at the 3-position significantly influence the potency. These studies have guided the optimization of these compounds to achieve potent and selective antifungal agents.

In the context of HIV-1 fusion inhibition by indole-based compounds, SAR studies have explored the impact of the linkage between indole rings and the nature of substituents on their antiviral activity. nih.gov These studies have helped in defining the optimal molecular shape and properties for effective inhibition of viral entry. nih.gov

For cannabinoid receptor agonists derived from indole, the length of the carbon chain at the 3-position has been shown to be a critical determinant of their affinity and potency. nih.gov

These examples demonstrate that systematic modifications of the indole scaffold can lead to the development of compounds with tailored biological activities. Similar SAR studies would be essential to elucidate the full biological potential of this compound and to optimize its structure for specific therapeutic applications.

Role as a Chemical Probe for Biological Systems

The intrinsic fluorescence of the indole nucleus makes it a valuable scaffold for the development of chemical probes for biological systems. mdpi.comresearchgate.netnih.gov Indole-based fluorescent probes have been designed to detect various analytes, including ions and reactive oxygen species, and to visualize biological processes.

While there is no specific information on the use of this compound as a chemical probe, its indole core suggests that it could be functionalized to create such tools. By introducing appropriate reporter groups, it might be possible to develop probes based on this scaffold for studying enzyme activity or receptor binding in real-time.

Biosynthetic Pathways and Natural Occurrence of Indole Propanol Scaffolds

Hypothetical Biosynthetic Routes to 2-(1H-indol-3-yl)propan-2-ol in Organisms

The biosynthesis of the vast majority of indole-containing natural products originates from the essential amino acid L-tryptophan. wikipedia.orgresearchgate.net While the specific enzymatic pathway leading to this compound has not been explicitly detailed in scientific literature, a hypothetical route can be constructed based on established biochemical reactions. The primary challenge in this biosynthesis is the formation of a tertiary alcohol group at the C3 position of the indole (B1671886) ring.

A plausible biosynthetic pathway could initiate with the conversion of L-tryptophan to indole-3-pyruvic acid via a transamination reaction, a common step in auxin biosynthesis in plants and microorganisms. plos.orgnih.govresearchgate.net From this intermediate, several hypothetical enzymatic steps could lead to the target compound.

One proposed route involves the formation of 3-acetylindole (B1664109) as a key intermediate. 3-Acetylindole is a known metabolite and serves as a precursor in the synthesis of various bioactive alkaloids. researchgate.netnih.gov The biosynthesis of 3-acetylindole itself could occur through enzymatic acylation of the indole nucleus. Following the formation of 3-acetylindole, a subsequent enzymatic reaction analogous to a Grignard reaction would be required to add a methyl group to the ketone, thereby forming the tertiary alcohol. While chemically feasible, enzymatic additions of this nature to a ketone to form a tertiary alcohol are challenging and less common than the reduction of ketones to secondary alcohols. researchgate.netlibretexts.org

An alternative hypothesis could involve a direct enzymatic addition of an activated three-carbon unit, such as an acetone (B3395972) equivalent, to the C3 position of the indole ring. This would require a specialized enzyme capable of catalyzing this specific C-C bond formation. The elucidation of such biosynthetic pathways often reveals novel enzymatic capabilities for generating molecular diversity. researchgate.net

Table 1: Hypothetical Enzymatic Steps for this compound Biosynthesis

Step Precursor Product Hypothetical Enzyme Class
1 L-Tryptophan Indole-3-pyruvic acid Tryptophan Aminotransferase
2 Indole 3-Acetylindole Indole Acyltransferase
3 3-Acetylindole This compound Methyltransferase (acting on a ketone)

Identification and Isolation of Naturally Occurring Indole-Propanol Derivatives

While this compound is not widely reported as a naturally occurring compound, the broader family of indole-alkanol derivatives is well-represented in nature. nih.gov The most prominent member of this family is indole-3-carbinol (B1674136) (I3C), a compound extensively studied for its biological activities. wikipedia.org

Indole-3-carbinol is produced from the enzymatic breakdown of glucobrassicin (B1234704), a glucosinolate found in high concentrations in cruciferous vegetables. wikipedia.orgguanjiebio.comoregonstate.edu This includes common dietary plants such as broccoli, cabbage, cauliflower, and Brussels sprouts. mskcc.orgebsco.com When the plant tissue is damaged, the enzyme myrosinase is released and hydrolyzes glucobrassicin to produce indole-3-carbinol. oregonstate.edu

Other simple indole alkaloids with alcohol-containing side chains have also been isolated from natural sources. For example, tryptophol (B1683683) (2-(1H-indol-3-yl)ethan-1-ol) has been identified in marine sponges. nih.gov The existence of these related structures suggests that the enzymatic machinery to produce alcohol-functionalized indole side chains is present in various organisms. The structural difference between these known natural products and this compound lies in the length and branching of the alkyl chain, specifically the presence of a tertiary alcohol in the latter.

Table 2: Examples of Naturally Occurring Indole-Alkanol Derivatives

Compound Name Structure Natural Source(s)
Indole-3-carbinol Indole ring with a -CH₂OH group at C3 Brassica vegetables (e.g., broccoli, cabbage) guanjiebio.commskcc.org
Tryptophol Indole ring with a -CH₂CH₂OH group at C3 Marine sponges, fungi plos.orgnih.gov
Melatonin N-acetyl-5-methoxytryptamine Animals, plants, fungi, bacteria

Enzymatic Biotransformations Relevant to the Compound

Enzymatic biotransformations offer powerful tools for the synthesis and modification of complex molecules like indole derivatives. nih.gov Several classes of enzymes are relevant to the potential synthesis or modification of this compound.

Oxygenases : This large family of enzymes, including cytochrome P450 monooxygenases and dioxygenases, are known to catalyze the oxidation of indole and its derivatives. frontiersin.org These enzymes can introduce hydroxyl groups onto the indole ring or the side chain. While typically forming primary or secondary alcohols, engineered oxygenases could potentially be developed to target specific carbon atoms. For instance, artificial mini-enzymes have been shown to catalyze the selective oxidation of indole at its C3 position. acs.org

Reductases : Alcohol dehydrogenases are enzymes that catalyze the reversible reduction of ketones and aldehydes to alcohols. libretexts.org In a hypothetical biosynthetic pathway, a reductase could act on a ketone precursor. However, the reduction of a simple ketone like 3-acetylindole would yield a secondary alcohol, 1-(1H-indol-3-yl)ethan-1-ol, not the target tertiary alcohol. The enzymatic synthesis of chiral tertiary alcohols remains a significant challenge in biocatalysis. researchgate.netacs.org

Tryptophanase and Tryptophan Synthase : These enzymes are central to tryptophan metabolism. Tryptophanase can degrade tryptophan to produce indole, pyruvate, and ammonia. nih.gov Tryptophan synthase, conversely, catalyzes the formation of L-tryptophan from indole and serine. nih.gov Engineered variants of tryptophan synthase have demonstrated a broad substrate scope, accepting various indole analogues to produce noncanonical amino acids, showcasing the potential for enzymatic modification of the indole core. nih.gov

Aldolases and Other C-C Bond Forming Enzymes : The key step in forming the 2-propan-2-ol side chain is the creation of a C-C bond. Aldolases are a class of enzymes that form C-C bonds, and some have been shown to react with ketone substrates, providing a route to tertiary alcohols. researchgate.net This represents a promising area of research for the biocatalytic synthesis of compounds like this compound.

Table 3: Relevant Enzyme Classes for Indole Compound Biotransformation

Enzyme Class Relevant Reaction Potential Application
Oxygenases (e.g., CYPs) Hydroxylation of indole ring or side chains Introduction of alcohol functionalities frontiersin.org
Alcohol Dehydrogenases Reduction of ketones to secondary alcohols Synthesis of secondary indole-alkanols libretexts.org
Tryptophan Synthase Condensation of indole and serine Creation of modified tryptophan analogues nih.gov
Aldolases C-C bond formation with ketone substrates Potential synthesis of tertiary alcohols researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 2 1h Indol 3 Yl Propan 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. Gas chromatography and high-performance liquid chromatography are particularly well-suited for the analysis of indole (B1671886) derivatives like 2-(1H-indol-3-yl)propan-2-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For a polar compound such as this compound, derivatization may be necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.

Principle and Methodology: In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The separation occurs in a capillary column, and the separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing structural information and sensitive detection.

Typical GC-MS Parameters for Related Indole Compounds:

ParameterTypical Value/Condition
Column Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250-280 °C
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10-20 °C/min, hold for 5-10 min
MS Interface Temp 280-300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

Data Interpretation: The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, often with the use of an internal standard.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.

HPLC with UV Detection: Due to the presence of the indole ring, this compound exhibits strong ultraviolet (UV) absorbance. A common approach involves reversed-phase HPLC with a C18 column.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

Detection: A photodiode array (PDA) detector is frequently used to monitor the absorbance at multiple wavelengths, with a typical detection wavelength for indole compounds around 280 nm.

HPLC with Mass Spectrometry (LC-MS) Detection: Coupling HPLC with a mass spectrometer provides a highly selective and sensitive detection method. Electrospray ionization (ESI) is a common ionization technique for indole derivatives. LC-MS/MS, using techniques like multiple reaction monitoring (MRM), offers exceptional selectivity and low limits of detection.

HPLC with Fluorescence Detection (FLD): The indole moiety is naturally fluorescent, which allows for highly sensitive and selective detection using a fluorescence detector. The excitation and emission wavelengths are optimized for the specific compound, but for many indole alkaloids, excitation is around 280 nm and emission is in the range of 340-360 nm. This method often provides lower detection limits compared to UV detection.

Comparative HPLC Method Parameters for Indole Derivatives:

ParameterHPLC-UVHPLC-MSHPLC-FLD
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 3 µm)C8 or C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid or Ammonium Acetate bufferWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile or MethanolAcetonitrile
Flow Rate 0.8-1.2 mL/min0.2-0.5 mL/min1.0 mL/min
Detection UV at ~280 nmESI+, MRM modeExcitation: ~280 nm, Emission: ~360 nm

Capillary Electrophoresis (CE) for Purity and Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged species and for chiral separations. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For purity analysis of this compound, Capillary Zone Electrophoresis (CZE) can be employed to separate the main compound from any charged impurities. The separation is based on the differences in the charge-to-size ratio of the analytes.

Chiral Analysis: Since this compound contains a chiral center, separating its enantiomers is important. Chiral CE is a powerful tool for this purpose. This is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of a wide range of enantiomers, including those of indole alkaloids.

Typical CE Parameters for Chiral Separation of Related Compounds:

ParameterTypical Value/Condition
Capillary Fused-silica, 50-75 µm i.d., 40-60 cm total length
Background Electrolyte Phosphate or borate (B1201080) buffer at a specific pH
Chiral Selector β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) at a concentration of 5-20 mM
Voltage 15-30 kV
Temperature 20-30 °C
Detection UV at ~210 nm or ~280 nm

Method Validation and Performance Characteristics

Validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. The validation process for methods used to quantify this compound should follow guidelines from bodies such as the International Council for Harmonisation (ICH).

The key performance characteristics that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Representative Method Validation Data for HPLC Analysis of an Indole Compound:

Validation ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (RSD) < 2.0%
LOD 0.02 µg/mL
LOQ 0.06 µg/mL
Specificity No interference from blank or placebo

These validation parameters ensure that the analytical method is reliable, reproducible, and accurate for the routine analysis of this compound.

Future Research Directions and Emerging Paradigms for 2 1h Indol 3 Yl Propan 2 Ol

Development of Novel Synthetic Strategies for Complex Analogues

The future development of 2-(1H-indol-3-yl)propan-2-ol analogues hinges on the creation of more efficient and versatile synthetic methodologies. While traditional methods like the Fischer indole (B1671886) synthesis have been valuable, modern challenges require more sophisticated approaches to generate molecular diversity and complexity. researchgate.net

A primary area of focus will be the development of direct, regioselective C-H functionalization reactions. news-medical.net Recently, groundbreaking work has demonstrated the selective alkylation of the indole C5 position using copper-based catalysts, a position that has been historically difficult to modify due to low reactivity. bioengineer.orgnews-medical.net Applying such methods to the this compound backbone would enable the synthesis of novel analogues with substituents at previously inaccessible positions, significantly expanding the chemical space for biological screening. bioengineer.org

Furthermore, divergent synthetic strategies, such as complexity-to-diversity (Ctd), offer a powerful paradigm for generating libraries of complex, natural product-like molecules from a common starting material. mdpi.com Beginning with a core structure related to this compound, researchers can employ a series of ring-distortion pathways—including ring cleavage, rearrangement, and fusion—to create a wide array of structurally distinct scaffolds. mdpi.com These strategies are crucial for building small-molecule libraries needed for identifying new therapeutic leads. mdpi.com

Future synthetic efforts will likely focus on:

Late-Stage Functionalization: Introducing chemical modifications in the final steps of a synthesis to rapidly create diverse analogues.

Flow Chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable synthesis of indole derivatives. nih.gov

Biocatalysis: Employing enzymes to achieve high stereoselectivity and regioselectivity in the synthesis of chiral analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Computational chemistry is an indispensable tool in modern drug discovery, and its integration with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of this compound analogues. indexcopernicus.com These in silico techniques offer a powerful means to predict the properties of novel compounds before they are synthesized, thereby saving significant time and resources. indexcopernicus.com

ML models can be trained on existing data from indole derivatives to predict a range of properties for new, virtual analogues. This includes pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), bioavailability, and drug-likeness scores. indexcopernicus.com By screening virtual libraries of thousands of potential this compound derivatives, researchers can prioritize the synthesis of candidates with the most promising pharmacological and safety profiles. indexcopernicus.com

AI/ML Application AreaDescriptionPotential Impact on this compound Research
Property Prediction Models predict ADMET properties, solubility, and bioavailability.Prioritizes the synthesis of analogues with favorable drug-like characteristics.
Target Identification Algorithms predict potential biological targets and off-target interactions.Helps elucidate the mechanism of action and potential side effects early in development.
De Novo Design Generative models create novel molecular structures optimized for specific targets.Designs entirely new analogues of this compound with enhanced potency and selectivity.
SAR Analysis AI tools identify complex structure-activity relationships (SAR) from screening data.Accelerates the optimization of lead compounds by highlighting key structural motifs for biological activity.

This computational-first approach establishes a strong foundation for subsequent experimental validation and accelerates the journey from initial concept to a viable lead compound. indexcopernicus.com

High-Throughput Screening Approaches for Mechanistic Biological Insights

High-throughput screening (HTS) is a critical methodology for rapidly assessing the biological activity of large compound libraries. drugtargetreview.com For analogues of this compound, HTS campaigns are essential for identifying lead compounds and gaining initial insights into their mechanisms of action. researchgate.net The advantage of HTS is that it is driven by functional activity, allowing for the discovery of compounds with novel chemical structures and mechanisms that might not be found through rational design alone. drugtargetreview.com

Future HTS efforts will involve screening libraries of this compound derivatives against a wide array of biological targets, including enzymes, receptors, and whole-cell systems. drugtargetreview.com The development of novel assays, such as the colorimetric methods designed for detecting indoles and their products, can facilitate the screening of enzymatic reactions and the engineering of enzymes for biotechnological applications. researchgate.net

Screening ApproachTarget TypeResearch GoalExample Application for Indole Analogues
Biochemical Assays Isolated proteins (e.g., kinases, proteases)Identify direct inhibitors or activators of specific enzymes.Screening for inhibition of protein kinases involved in cancer cell proliferation. nih.gov
Cell-Based Assays Living cellsAssess effects on cellular pathways, viability, or gene expression.Measuring anti-proliferative effects on various cancer cell lines. researchgate.net
Phenotypic Screening Whole organisms or complex cellular modelsDiscover compounds that produce a desired biological outcome without a preconceived target.Identifying analogues that protect neuronal cells from toxicity in a model of neurodegenerative disease.

Exploration of New Chemical Transformations and Applications beyond Traditional Organic Synthesis

The utility of the this compound scaffold is not limited to medicinal chemistry. The unique electronic properties of the indole ring make it a valuable building block for novel materials and chemical probes. Future research should explore new chemical transformations that leverage this potential.

For instance, indole derivatives are being investigated for applications in materials science. Indolo[3,2-b]carbazole, a related polycyclic structure, has been used to create organic semiconductors for field-effect transistors (FETs). rsc.org By designing appropriate polymerization or cross-coupling reactions, derivatives of this compound could be incorporated into new polymers or organic materials with tailored electronic or optical properties.

Furthermore, the indole nucleus can be transformed into other important heterocyclic systems. Research has shown that indole derivatives can serve as precursors for the synthesis of complex molecules like 2-(1H-indol-3-yl)thiazoles, which are also of pharmacological interest. nih.gov Exploring heat-promoted transformations or photoredox catalysis could uncover novel reaction pathways, converting the simple this compound core into more complex and functionally diverse chemical entities. researchgate.netresearchgate.net

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of modern chemical and biological research necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound and its derivatives, expertise from diverse fields must be integrated.

Future progress will depend on robust collaborations between:

Synthetic Organic Chemists to develop the novel synthetic strategies needed to create complex analogues. mdpi.com

Computational Chemists and Data Scientists to apply AI and ML for compound design, property prediction, and data analysis. indexcopernicus.com

Biologists and Pharmacologists to design and execute HTS campaigns and conduct in-depth mechanistic studies on promising lead compounds.

Materials Scientists to explore non-medical applications of novel indole-based materials.

Special issues in scientific journals and dedicated research consortia can foster these essential connections, creating a synergistic environment where breakthroughs are more likely. mdpi.com By combining advanced synthesis, in silico design, high-throughput biological evaluation, and materials science exploration, the scientific community can systematically unlock the full potential held within the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)propan-2-ol, and what are their advantages/limitations?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using indole and acetone under acid catalysis (e.g., BF₃·Et₂O). Alternatively, reductive amination of 3-indolylacetone with ammonia may be employed. Key considerations include controlling regioselectivity (avoiding N-alkylation) and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Characterization via ¹H/¹³C NMR should confirm substitution at the indole C3 position and the propan-2-ol backbone .

Q. How can researchers confirm the purity and identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To assess purity and molecular ion ([M+H]⁺ expected at m/z 176.1).
  • FT-IR : Look for O-H stretching (~3200–3500 cm⁻¹) and indole N-H (~3400 cm⁻¹).
  • Melting Point : Compare with literature values (if available). Cross-validate with commercial standards or synthesized analogs .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound are limited, indole derivatives often require:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation. Refer to analogs like 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol for hazard analogies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

Grow crystals via slow evaporation (e.g., in ethanol/water).

Collect data with a Mo-Kα source (λ = 0.71073 Å).

Refine using SHELXL to model hydrogen bonding (e.g., O-H∙∙∙N interactions) and confirm stereochemistry. SHELX’s robustness in handling twinned data makes it suitable for complex indole derivatives .

Q. What strategies mitigate low yields in Friedel-Crafts alkylation during synthesis?

  • Methodological Answer : Optimize:

  • Catalyst : Replace BF₃·Et₂O with milder acids (e.g., p-TsOH) to reduce carbocation rearrangements.
  • Solvent : Use dichloromethane or toluene to stabilize intermediates.
  • Temperature : Lower reaction temperatures (0–5°C) to suppress polyalkylation. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How does this compound modulate tryptophan metabolism in disease models?

  • Methodological Answer : In diabetic nephropathy (DN) models (e.g., STZ-induced mice):

Administer the compound (e.g., 10–50 mg/kg/day, oral gavage).

Quantify tryptophan metabolites (kynurenine, serotonin) via LC-MS/MS in kidney homogenates.

Correlate with markers of apoptosis (caspase-3) and ferroptosis (GPX4, lipid peroxidation). The aryl hydrocarbon receptor (AhR) pathway may mediate effects, as seen with 2-(1H-indol-3-yl)acetic acid .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools:

  • ADMET Prediction : SwissADME or ADMETLab to estimate logP (≈2.1), bioavailability (Lipinski’s Rule compliance), and CYP450 interactions.
  • Molecular Dynamics : Simulate binding to targets (e.g., AhR) using GROMACS. Validate with experimental IC₅₀ values from radioligand assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.